molecular formula C12H19NO4 B2478783 Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2260935-75-7

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2478783
CAS No.: 2260935-75-7
M. Wt: 241.287
InChI Key: OPQJBDKWKIIQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired stereochemistry of the final product.

Chemical Reactions Analysis

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and carbonyl groups on the bicyclic scaffold.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s effects are primarily mediated through its interaction with neurotransmitter receptors in the central nervous system, leading to changes in neurotransmitter release and signaling . This interaction can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, 8-propyl-8-azabicyclo[3.2.1]octan-3-ol, and (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and stereochemistry, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-8(13)10(15)9(14)6-7/h7-8,10,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQJBDKWKIIQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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